molecular formula C16H19NO2 B5771777 3-(3,4-Dimethylanilino)-1-(5-methylfuran-2-yl)propan-1-one

3-(3,4-Dimethylanilino)-1-(5-methylfuran-2-yl)propan-1-one

Cat. No.: B5771777
M. Wt: 257.33 g/mol
InChI Key: UKSXNATUPAHCOF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylanilino)-1-(5-methylfuran-2-yl)propan-1-one is an organic compound that belongs to the class of anilino ketones These compounds are characterized by the presence of an aniline group (a benzene ring attached to an amino group) and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylanilino)-1-(5-methylfuran-2-yl)propan-1-one typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 3,4-dimethylaniline, is reacted with an appropriate acylating agent to introduce the ketone functionality.

    Furan Ring Introduction: The intermediate product is then subjected to a reaction with a furan derivative, such as 5-methylfuran, under conditions that promote the formation of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylanilino)-1-(5-methylfuran-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aniline and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylanilino)-1-(5-methylfuran-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylanilino)-1-phenylpropan-1-one: Similar structure but with a phenyl group instead of a furan ring.

    3-(3,4-Dimethylanilino)-1-(2-thienyl)propan-1-one: Contains a thiophene ring instead of a furan ring.

Uniqueness

3-(3,4-Dimethylanilino)-1-(5-methylfuran-2-yl)propan-1-one is unique due to the presence of both the aniline and furan rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3,4-dimethylanilino)-1-(5-methylfuran-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-4-6-14(10-12(11)2)17-9-8-15(18)16-7-5-13(3)19-16/h4-7,10,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSXNATUPAHCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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